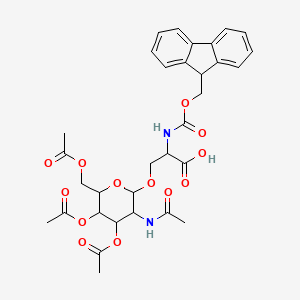

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH

Description

Significance of O-Glycosylation as a Post-Translational Modification in Biological Systems

O-glycosylation is the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue in a protein. chemsrc.com This modification is fundamental to a vast array of biological functions, including protein folding and stability, cellular signaling, immune regulation, and pathogen-host interactions. glycofinechem.compnas.org Alterations in O-glycosylation patterns are implicated in numerous diseases, most notably cancer and inflammatory disorders, making O-glycans and the enzymes that assemble them key targets for therapeutic intervention and diagnostic development. pnas.org

Role of N-α-Fmoc-Protected Glycoamino Acids as Essential Building Blocks for Synthetic Glycoconjugates

The chemical synthesis of glycopeptides is most commonly achieved through solid-phase peptide synthesis (SPPS). A critical component of this strategy is the use of pre-formed amino acid building blocks that are protected at their α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, allowing for the stepwise assembly of the peptide chain. avantorsciences.com For the synthesis of glycopeptides, Fmoc-protected amino acids bearing the desired carbohydrate moiety are essential. These glycosylated building blocks enable the incorporation of specific glycans at defined positions within a peptide sequence.

Specific Context of Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH in Glycopeptide Synthesis and Glycobiology Studies

Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH is a key glycosylated amino acid derivative used in the synthesis of O-linked glycopeptides. It consists of an L-serine residue where the side-chain hydroxyl group is linked via a β-glycosidic bond to an N-acetylgalactosamine (GalNAc) sugar. The hydroxyl groups of the GalNAc are protected with acetyl groups, and the α-amino group of the serine is protected with an Fmoc group. This compound serves as a crucial tool for researchers to create synthetic glycopeptides that can be used to study a variety of biological processes. glycofinechem.comannualreviews.org While the α-anomer of this compound, Fmoc-Ser(GalNAc(Ac)3-alpha-D)-OH, is widely used to synthesize the tumor-associated Tn antigen, the β-anomer is also a valuable tool for exploring the impact of glycan stereochemistry on biological recognition and function. sussex-research.com For instance, it can be used in the synthesis of foldamers to mimic natural glycopeptide conformations and to study enzymatic recognition profiles, as the stereochemistry of the linkage can significantly influence these interactions.

Physicochemical Properties of Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH

The physical and chemical properties of Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH are crucial for its application in solid-phase peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₂O₁₃ | nih.gov |

| Molecular Weight | 656.63 g/mol | nih.gov |

| Appearance | White Powder | avantorsciences.com |

| Storage Temperature | -20°C | mybiosource.com |

| Solubility | Soluble in DMF and DMSO | chemicalbook.com |

| CAS Number | 1676104-71-4 | avantorsciences.com |

Detailed Research Findings

The use of Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH and its anomer in research has yielded significant insights into glycobiology.

Synthesis and Application in Glycopeptide Synthesis

The primary application of Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH is as a building block in the solid-phase synthesis of O-linked glycopeptides. glycofinechem.com The synthesis of this building block itself can be challenging, often requiring multiple steps and careful control of stereochemistry. nih.gov Once obtained, it can be incorporated into peptide sequences using standard Fmoc-SPPS protocols. nih.gov However, the coupling of these bulky glycosylated amino acids can be less efficient than their non-glycosylated counterparts and can be prone to side reactions like epimerization. Researchers have developed optimized coupling conditions to mitigate these challenges, for example, by using specific coupling reagents and controlling the reaction temperature.

Role in Glycobiology Studies

Synthetic glycopeptides constructed using Fmoc-Ser(GalNAc(Ac)3-beta-D)-OH and its α-anomer are invaluable tools in glycobiology. They are used to:

Study Glycan-Protein Interactions: By presenting a defined glycan structure, these synthetic glycopeptides can be used in binding assays with lectins and antibodies to understand the specificity of these interactions. nih.gov For example, studies have shown that the binding affinity of lectins can vary significantly based on the stereochemistry of the GalNAc moiety. nih.gov

Investigate the Role of Glycosylation in Peptide and Protein Structure: The presence of a glycan can influence the conformation of a peptide chain. Synthetic glycopeptides allow for the systematic study of these conformational changes using techniques like circular dichroism and NMR spectroscopy.

Develop Synthetic Vaccines and Immunotherapies: The α-anomer of Fmoc-Ser(GalNAc(Ac)3)-OH is crucial for synthesizing glycopeptides that mimic tumor-associated carbohydrate antigens (TACAs), such as the Tn antigen. sussex-research.commedchemexpress.com These synthetic antigens can be used to generate antibodies for cancer diagnostics and to develop therapeutic vaccines that stimulate the immune system to target cancer cells. nih.govmedchemexpress.com While less common, the β-anomer can be used to create control peptides to probe the stereochemical specificity of the immune response.

Create Glycopeptide Libraries for High-Throughput Screening: The use of Fmoc-protected glycoamino acids has facilitated the parallel synthesis of diverse glycopeptide libraries. nih.gov These libraries can be used to screen for novel glycan-binding proteins and to explore the substrate specificity of glycosyltransferases. nih.gov

Properties

IUPAC Name |

3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICVOOXZDVFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Fmoc Ser Galnac Ac Beta D Oh

Anomeric Control in O-Glycosylation of Serine

Achieving stereochemical control at the anomeric carbon is one of the most critical aspects of oligosaccharide and glycoconjugate synthesis. The formation of either a 1,2-cis or a 1,2-trans glycosidic linkage is determined by the nature of the substituent at the C-2 position of the glycosyl donor and the reaction conditions employed.

Challenges in Selective Formation of 1,2-cis and 1,2-trans Glycosidic Linkages

The stereoselective synthesis of 1,2-trans glycosides is often reliably achieved through a mechanism known as neighboring group participation. nih.govfrontiersin.org When a participating group, such as an O-acyl moiety, is present at the C-2 position of the glycosyl donor, it can attack the anomeric center to form a stable bicyclic acyloxonium intermediate. nih.gov This intermediate effectively blocks the top face (α-face in galactose) of the sugar ring, compelling the glycosyl acceptor (the serine residue) to attack from the opposite, unhindered bottom face, leading to the exclusive formation of the 1,2-trans product (β-anomer). nih.gov

Conversely, the synthesis of 1,2-cis glycosidic linkages is significantly more challenging because it necessitates a non-participating group at the C-2 position. nih.govfrontiersin.org Without the directing effect of a participating group, glycosylation reactions can proceed through less stable intermediates, often resulting in poor stereoselectivity and the formation of anomeric mixtures. frontiersin.orgresearchgate.net

In the specific case of synthesizing Fmoc-Ser(GalNAc(Ac)-beta-D)-OH, the N-acetyl group at the C-2 position of GalNAc can act as a participating group. However, its participation is often weaker compared to other acyl groups, and it can readily lead to the formation of a highly stable oxazoline (B21484) byproduct. nih.govfrontiersin.org This side reaction diverts the glycosyl donor from the desired glycosylation pathway, complicating the direct and high-yielding synthesis of the β-glycoside. nih.govfrontiersin.org

Strategies for Stereoselective Synthesis of the β-D-Anomer

The primary strategy for the stereoselective synthesis of the β-D-anomer of GalNAc-Serine relies on exploiting the anchimeric assistance provided by the C-2 N-acetyl group. frontiersin.org Despite the potential for oxazoline formation, reaction conditions can be optimized to favor the desired intermolecular glycosylation over the intramolecular cyclization. This involves the careful selection of the glycosyl donor, the serine acceptor, the promoter, and the solvent.

The key mechanistic feature is the intended formation of the acyloxonium ion, which ensures the stereospecific delivery of the serine nucleophile to the anomeric carbon from the β-face. nih.gov To mitigate the formation of the oxazoline byproduct, researchers have explored various approaches:

Use of highly reactive donors and acceptors: Enhancing the rate of the intermolecular reaction can outcompete the intramolecular cyclization.

Catalyst selection: Employing specific Lewis acids can modulate the reaction pathway, favoring the formation of the desired β-linkage. nih.govfrontiersin.org

Temporary C-2 protecting groups: In some strategies, the N-acetyl group is replaced with a more effective participating group, such as a phthalimido (NPhth) or a 2,2,2-trichloroethoxycarbonyl (Troc) group. nih.govnih.gov These groups provide excellent stereocontrol for the β-linkage and can be converted to the N-acetyl group in subsequent synthetic steps. nih.govnih.gov

Bimodal Donors: The development of "bimodal" glycosyl donors allows for the formation of either the α- or β-anomer from a single donor simply by changing the reaction conditions or activators. rsc.orgnih.gov

Glycosyl Donor Design and Activation for β-D-GalNAc-Serine Linkage Formation

The design of the glycosyl donor and the method of its activation are paramount for achieving a successful and stereoselective glycosylation. This involves selecting appropriate protecting groups and an effective leaving group at the anomeric position, which can be activated under mild conditions.

Utilization of Peracetylated N-Acetylgalactosamine Donors

Peracetylated N-acetylgalactosamine, such as GalNAc tetraacetate, is a commonly used glycosyl donor for synthesizing GalNAc-containing glycoconjugates. nih.govfrontiersin.org In these donors, the acetyl groups serve to protect the hydroxyl groups at positions C-3, C-4, and C-6, while the N-acetyl group at C-2 is positioned to direct the stereochemical outcome of the glycosylation. rsc.org

While the C-2 N-acetyl group is essential for obtaining the β-anomer via neighboring group participation, its use is challenging. As previously noted, the propensity of the acetamido group to form a stable oxazoline intermediate is a significant drawback that can limit the yield of the desired β-glycoside. nih.govfrontiersin.org Therefore, despite the ready availability of peracetylated GalNAc, its successful application in β-glycosylation requires carefully optimized reaction conditions and potent activation systems to favor the desired intermolecular coupling. nih.gov

Role of Lewis Acid Catalysts (e.g., Cu(OTf)₂) in Glycosylation Reactions

Lewis acid catalysts are crucial for activating glycosyl donors. They function by coordinating to the leaving group at the anomeric center, which weakens the anomeric bond and facilitates its departure. This process generates a reactive electrophilic intermediate, typically an oxocarbenium ion, which is then attacked by the nucleophilic serine acceptor. chemrxiv.org

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been identified as a mild and effective Lewis acid for promoting glycosylation reactions. nih.govacs.org It is capable of activating a range of glycosyl donors under neutral conditions. acs.org Studies on glycosylation with N-acetylated sugars have shown that catalysts like Cu(OTf)₂ can lead to faster and more complete reactions compared to other promoters. nih.govfrontiersin.org The choice of Lewis acid can profoundly influence not only the reaction rate but also the stereoselectivity of the glycosidic bond formation. frontiersin.org A comparative study of various metal triflates in the glycosylation of an alcohol with peracetylated GalNAc highlighted these differences in reactivity and selectivity.

| Catalyst | Conversion (%) | Anomeric Ratio (α:β) | Time (h) |

|---|---|---|---|

| None | trace | - | 24 |

| Cu(OTf)₂ | 100 | 1:1.6 | 20 |

| Al(OTf)₃ | 100 | 1:1.9 | 20 |

| Sc(OTf)₃ | 100 | 1:4.6 | 18 |

| Hf(OTf)₄ | 100 | >20:1 | 18 |

| AgOTf | 100 | 1:1.8 | 20 |

| Yb(OTf)₃ | 100 | 1:2.4 | 20 |

Data adapted from a study on the glycosylation of 5-chloro-1-pentanol (B147386) with per-acetylated GalNAc, demonstrating that while many triflates achieve full conversion, the stereochemical outcome varies significantly. Sc(OTf)₃ showed the best selectivity for the β-anomer under the tested conditions.

Azidophenylselenylation in Glycosyl Donor Preparation to Facilitate Access to Glycoamino Acids

The preparation of versatile glycosyl donors is a key step in the synthesis of glycoamino acids. One sophisticated strategy involves the use of a 2-azido group as a precursor to the 2-acetamido moiety, in combination with a phenylselenyl leaving group at the anomeric position. While the term "azidophenylselenylation" is not standard, it aptly describes the synthesis of a 2-azido-phenylselenyl-glycoside donor.

This approach involves two key features:

Phenylselenyl Glycoside Donor: Phenylselenyl glycosides are effective glycosyl donors that can be activated under mild conditions using "selenophilic" promoters. They offer a balance of stability for purification and sufficient reactivity for glycosylation.

2-Azido Group as a Precursor: The azido (B1232118) (N₃) group is introduced at the C-2 position of the sugar. The azide (B81097) is relatively small and, crucially, is a non-participating group. After the glycosylation reaction is complete, the azido group can be selectively reduced to an amine and then acetylated to yield the final N-acetyl group of the GalNAc residue. researchgate.net

The use of a 2-azido group is a common strategy for achieving 1,2-cis (α) glycosidic linkages, as it avoids neighboring group participation. researchgate.net However, its utility in preparing donors for β-linkages lies in its role as a stable and versatile precursor to the N-acetyl group. The synthesis of key intermediates like multifluorinated glucosazide and galactosazide thioglycosides (sulfur analogs of selenoglycosides) highlights the viability of preparing glycosyl donors that combine a 2-azido functionality with a chalcogen-based leaving group for subsequent use in complex oligosaccharide synthesis. beilstein-journals.org This allows for a wider range of synthetic manipulations and protecting group strategies before the final N-acetyl functionality is installed.

Amino Acid Side-Chain and Carboxyl Group Protection Strategies

A successful glycopeptide synthesis strategy relies on an orthogonal protection scheme, where different protecting groups can be removed selectively under distinct conditions without affecting others. chempep.comnih.goviris-biotech.de This allows for the precise and controlled construction of the target molecule. For a compound like Fmoc-Ser(GalNAc(Ac)-beta-D)-OH, this involves protecting the hydroxyl groups of the sugar, the α-amino group of the serine, and the carboxyl group of the serine.

Protecting the hydroxyl groups of the N-acetylgalactosamine (GalNAc) moiety is critical to prevent unwanted side reactions during the glycosylation and subsequent peptide coupling steps. Acetyl (Ac) groups are commonly employed for this purpose, converting the hydroxyls into acetate (B1210297) esters. highfine.com

Acetyl groups are advantageous due to their relative stability across a range of chemical environments, including the acidic conditions often used for the removal of other protecting groups like tert-butyl (tBu). researchgate.net However, their primary utility in this context stems from their role as a "participating group." The acetyl group at the C-2 position of the GalNAc donor can form a cyclic oxazolinium intermediate during the glycosylation reaction. frontiersin.org This intermediate shields one face of the anomeric carbon, directing the incoming serine acceptor to attack from the opposite face, which typically results in the formation of the desired β-glycosidic linkage.

The introduction of acetyl groups is generally straightforward, often achieved by treating the sugar with acetic anhydride (B1165640) in the presence of a base like pyridine. highfine.com Removal is typically accomplished under basic conditions, such as saponification, which cleaves the ester linkages to regenerate the hydroxyl groups. highfine.comlibretexts.org

Protecting the C-terminal carboxyl group of the serine amino acid is necessary to prevent its participation in undesired reactions during the glycosylation of its side-chain hydroxyl group. nih.govspringernature.com The choice of this protecting group is crucial, as it must be removable without affecting the Fmoc group on the α-amino group or the acetyl groups on the sugar. researchgate.net This requirement for selective removal defines the principle of orthogonality. iris-biotech.de

Methyl esters are frequently used as a semipermanent protecting group for the carboxyl function. masterorganicchemistry.comthieme-connect.de They are stable under the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final side-chain deprotection in a typical Fmoc/tBu strategy. iris-biotech.demasterorganicchemistry.com

The selective deprotection of the methyl ester in the presence of the Fmoc group is a key strategic step. researchgate.net While standard saponification with a strong base could risk cleaving the Fmoc group, specialized methods have been developed. cdnsciencepub.com One such method involves the use of a reagent system like aluminium trichloride/N,N-dimethylaniline, which can chemoselectively unblock the carboxyl moiety of N-Fmoc-protected amino acid methyl esters without affecting the Fmoc group. researchgate.netnih.gov Another approach is the use of bis(tributyltin) oxide, which provides a non-acidolytic and non-nucleophilic method for cleaving methyl esters. thieme-connect.de This orthogonality allows for the synthesis of the fully protected glycoamino acid, which can then be deprotected at the C-terminus for further elongation in solution-phase synthesis or used directly in solid-phase synthesis.

| Protecting Group | Function Protected | Typical Removal Conditions | Stability |

|---|---|---|---|

| Fmoc | α-Amino | Base (e.g., 20% Piperidine (B6355638) in DMF) | Acid-stable |

| Acetyl (Ac) | Sugar Hydroxyls | Base (e.g., Hydrazine (B178648), NaOH) | Acid-stable |

| Methyl Ester (Me) | Carboxyl | AlCl₃/N,N-dimethylaniline or Saponification | Stable to mild base (piperidine) and acid (TFA) |

| tert-Butyl (tBu) | Side-Chain Hydroxyls/Carboxyls | Strong Acid (e.g., TFA) | Base-stable |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is used for the temporary protection of the α-amino group of the serine. chempep.comaltabioscience.com Its popularity stems from its unique cleavage mechanism and its compatibility with a wide range of other protecting groups. wikipedia.orgsemanticscholar.org

The Fmoc group is exceptionally labile to bases. nih.gov It is typically removed using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF). wikipedia.org The cleavage occurs via a β-elimination mechanism, generating a dibenzofulvene byproduct that is scavenged by the amine. chempep.com This mild deprotection condition is a key advantage of Fmoc chemistry, as it preserves acid-sensitive side-chain protecting groups (like tBu) and the linkage of the peptide to the resin, ensuring the integrity of the growing peptide chain. altabioscience.comnih.gov

This base-lability makes the Fmoc group orthogonal to the acid-labile side-chain protecting groups (e.g., tert-butyl) and the final cleavage from the resin, which is typically done with a strong acid like trifluoroacetic acid (TFA). chempep.comiris-biotech.de This orthogonal strategy allows for the selective deprotection of the α-amino group at each step of peptide synthesis without disturbing other protected functionalities. chempep.comaltabioscience.com

Optimization of Reaction Conditions for Fmoc-Ser(GalNAc(Ac)-beta-D)-OH Synthesis

The formation of the glycosidic bond between the GalNAc donor and the serine acceptor is the most critical step in the synthesis. Achieving high yield and, crucially, the correct anomeric stereochemistry (β in this case) requires careful optimization of several reaction parameters. tandfonline.comrsc.org

The choice of solvent can profoundly influence the stereochemical outcome of a glycosylation reaction. rsc.orgnih.gov Solvents can affect the stability and reactivity of the glycosyl donor, the acceptor, and any intermediates formed during the reaction. cdnsciencepub.comresearchgate.net

Generally, in glycosylation chemistry, ethereal solvents such as diethyl ether or dioxane tend to favor the formation of α-glycosides. cdnsciencepub.com In contrast, nitrile solvents like acetonitrile (B52724) are known to promote the formation of β-glycosides through the "nitrile effect". rsc.org In this mechanism, the nitrile solvent can participate in the reaction, forming a transient α-nitrilium ion intermediate. Subsequent nucleophilic attack by the acceptor alcohol occurs from the opposite (beta) face in an SN2-like displacement, leading to the β-glycoside. rsc.org

However, the outcome is not always predictable and is highly dependent on the specific donor, acceptor, and promoter system used. chemrxiv.org For instance, while acetonitrile often promotes β-selectivity, some studies have observed high α-selectivity with 2-deoxy glycosyl donors in the same solvent. chemrxiv.org Dichloromethane (DCM) is another commonly used solvent that can favor β-isomers under certain conditions. researchgate.net Therefore, empirical screening of solvents is often necessary to determine the optimal conditions for maximizing the yield of the desired β-anomer.

| Solvent Type | Typical Influence on Anomeric Selectivity | Proposed Mechanism/Reason |

|---|---|---|

| Nitrile (e.g., Acetonitrile) | Favors β-anomer | Formation of an α-glycosyl nitrilium intermediate, leading to SN2-like attack from the β-face. rsc.org |

| Ethereal (e.g., Diethyl Ether, Dioxane) | Favors α-anomer | Formation of ether-coordinated intermediates that favor reaction pathways leading to the α-product. cdnsciencepub.com |

| Halogenated (e.g., DCM, Toluene) | Variable, often favors α-anomer | Less polar nature can favor thermodynamically stable α-product via the anomeric effect. rsc.orgcdnsciencepub.com |

Optimizing the stoichiometry of the reactants is essential for driving the reaction to completion and minimizing side products. chempep.com In a typical glycosylation, the glycosyl donor is the limiting reagent, and an excess of the glycosyl acceptor (the protected serine derivative) is often used to ensure complete consumption of the more valuable donor. rsc.org However, using a large excess of the acceptor can sometimes lead to side reactions. For example, acetate liberated from the donor could potentially acetylate the excess serine acceptor, creating an undesired byproduct. rsc.org

Reaction time is another critical parameter. The reaction must be allowed to proceed long enough for a high yield of the desired product to form, but extended reaction times can promote the formation of byproducts or the degradation of the product. rsc.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) is crucial. Research has shown that shortening the reaction time can limit competing side reactions, such as the unwanted acetylation of the acceptor. rsc.org The optimal amount of promoter or catalyst (e.g., Lewis acids like TMSOTf or Hf(OTf)4) must also be carefully determined, as excess catalyst can sometimes lead to lower stereoselectivity. frontiersin.orgresearchgate.net Therefore, a systematic optimization of reagent equivalents and reaction time is necessary to achieve the highest possible yield and purity of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH. rsc.org

Application of Fmoc Ser Galnac Ac Beta D Oh in Solid Phase Peptide Synthesis Spps

Principles of Fmoc-SPPS for Glycopeptide Assembly

The synthesis of glycopeptides using Fmoc-Ser(GalNAc(Ac)-beta-D)-OH follows the fundamental principles of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.govoup.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. oup.comfrontiersin.org The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid, which is removed at each cycle to allow for the formation of a new peptide bond. nih.govchempep.com

The key steps in the incorporation of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH are as follows:

Resin Preparation: The synthesis begins with a solid support, to which the first amino acid of the target peptide is attached. oup.com

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This exposes the free amine for the next coupling step.

Coupling: The carboxylic acid of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is activated using a coupling reagent and then reacted with the free amine on the solid support to form a peptide bond. oup.com

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. oup.com

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence. frontiersin.org The acetyl (Ac) groups on the GalNAc sugar moiety and other permanent side-chain protecting groups on other amino acids remain intact throughout the synthesis and are removed during the final cleavage of the glycopeptide from the solid support. nih.gov The Fmoc/tBu (tert-butyl) strategy is often preferred for glycopeptide synthesis because the milder basic conditions used for Fmoc removal are less likely to damage the acid-sensitive glycosidic linkages compared to the harsh acidic conditions of the Boc (tert-butyloxycarbonyl) strategy. nih.govnih.govnih.gov

Challenges Associated with the Incorporation of Glycosylated Amino Acids

The incorporation of glycosylated amino acids like Fmoc-Ser(GalNAc(Ac)-beta-D)-OH into a growing peptide chain presents several challenges that can impact the efficiency and purity of the final glycopeptide. These difficulties stem from the steric bulk of the protected sugar moiety and the potential for undesirable side reactions. rsc.orgnih.gov

Low Coupling Yields and Requirement for Excess Glycoamino Acid Building Blocks

A significant hurdle in glycopeptide synthesis is achieving high coupling efficiency for the sterically hindered glycosylated amino acid building blocks. rsc.orgnih.gov The bulky nature of the protected GalNAc group can slow down the coupling reaction, often leading to incomplete incorporation and the formation of deletion sequences. rsc.orgresearchgate.net To overcome this, a common strategy is to use a large excess of the expensive glycoamino acid building block and to perform double or even triple couplings to drive the reaction to completion. nih.gov However, this approach is economically inefficient, especially for the synthesis of long glycopeptides containing multiple glycosylation sites. nih.govresearchgate.net

Recent research has focused on developing more efficient coupling methods to reduce the required excess of the glycoamino acid. For example, studies have shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent instead of DMF, in combination with DIC/Oxyma as activating agents, can lead to quantitative coupling yields within a short time using only a 1.5-fold excess of the glycoamino acid. researchgate.netrsc.org

| Condition No. | Coupling Reagents | Solvent | Equivalents of Glycoamino Acid | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | HATU/DiPEA | DMF | 10 | N/A | 49 | researchgate.net |

| 2 | HATU/DiPEA (Microwave) | DMF | 10 | N/A | Low | researchgate.net |

| 3 | PyOxim/DiPEA | DMF | 10 | N/A | Low | researchgate.net |

| 4 | DIC/Oxyma | DMF | 10 | Overnight | Higher | researchgate.net |

| 5 | DIC/Oxyma | 2-MeTHF | 1.5 | 10 min | 100 | researchgate.netrsc.org |

Prevention and Mitigation of Side Reactions during Coupling (e.g., Acetyl Transfer)

During the synthesis of glycopeptides, side reactions can occur, leading to undesired byproducts. nih.gov One such reaction is the transfer of acetyl protecting groups from the sugar moiety to the free N-terminal amine of the growing peptide chain. rsc.org This results in a capped peptide that cannot be further elongated, effectively terminating the synthesis at that point. rsc.org This acetyl transfer is thought to be facilitated by the basic conditions of the coupling reaction and can be exacerbated by elevated temperatures, such as those used in microwave-assisted SPPS. rsc.org

To mitigate this side reaction, careful selection of coupling conditions is crucial. rsc.org The use of milder bases and avoiding prolonged heating can help to minimize acetyl transfer. rsc.org For instance, the development of coupling protocols that proceed rapidly at room temperature, such as the DIC/Oxyma system in 2-MeTHF, has been shown to prevent this side reaction. researchgate.netrsc.org

Control of Epimerization at the Cα-Center during Glycoamino Acid Coupling

The choice of coupling reagents and, critically, the base used during the activation step, significantly influences the extent of epimerization. nih.govmdpi.com Stronger, more sterically hindered bases are generally favored to minimize the abstraction of the Cα proton, which is the initial step in the epimerization pathway.

Enhanced Coupling Protocols for Fmoc-Ser(GalNAc(Ac)-beta-D)-OH in SPPS

To address the challenges of low coupling yields and side reactions, significant research has been dedicated to optimizing the coupling protocols for glycosylated amino acids.

Optimized Activator and Base Systems (e.g., HATU/HOAt and TMP)

The combination of the coupling activator and the base is a critical determinant of the success of a glycoamino acid coupling step. nih.govnih.gov The uronium-based activator HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with the additive HOAt (1-Hydroxy-7-azabenzotriazole), is a highly reactive system that can promote efficient coupling. uni-muenchen.deuni-kiel.de

The choice of base is equally important for suppressing epimerization. nih.gov While common bases like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) can be effective for coupling, they have been shown to promote significant epimerization with glycosylated serine derivatives. nih.govnih.gov In contrast, the sterically hindered, non-nucleophilic base 2,4,6-trimethylpyridine (B116444) (TMP) has emerged as a superior choice for minimizing this side reaction. nih.govnih.govnih.gov Studies have demonstrated that using HATU/HOAt in combination with TMP provides high coupling yields with very low levels of epimerization. nih.govnih.gov

| Condition No. | Coupling Reagents/Base | Ratio (AA:Reagent:Base) | Yield (%) | Epimerization (%) | Reference |

|---|---|---|---|---|---|

| 3 | HATU/HOAt/DIPEA | ~1:1:2 | >95 | ≤3 | nih.gov |

| 7 | DCC/HOBt | 1:6:N/A | >95 | ≤3 | nih.gov |

| 13 | HATU/HOAt/TMP | ~1:1:1 | >95 | ≤3 | nih.gov |

The use of TMP as a base has been shown to significantly reduce epimerization compared to other bases like NMM and DIPEA, making the HATU/HOAt/TMP system a highly effective and reliable method for the incorporation of Fmoc-Ser(GalNAc(Ac)-beta-D)-OH and other challenging glycosylated amino acids in SPPS. nih.gov

Solvent Optimization for Efficient Glycoamino Acid Coupling (e.g., 2-MeTHF vs. DMF)

A pivotal advancement in the efficient incorporation of glycoamino acids like Fmoc-Ser(GalNAc(Ac)-β-D)-OH has been the optimization of reaction solvents. While Dimethylformamide (DMF) is a conventional and widely used solvent in Fmoc-SPPS, research has demonstrated its limitations in the context of sterically demanding glycoamino acid couplings. researchgate.net Recent studies have identified 2-Methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, as a superior medium for these challenging reactions. rsc.orgresearchgate.net

The problem of low yields when coupling glycoamino acids in small excess has been effectively addressed by replacing DMF with 2-MeTHF, particularly when used in conjunction with the activating agent system DIC/Oxyma (Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate). rsc.orgresearchgate.net This solvent switch has been shown to dramatically improve reaction rates and yields. researchgate.net In a key study focusing on the closely related α-anomer, quantitative coupling was achieved in just 10 minutes using only 1.5 equivalents of the glycoamino acid in 2-MeTHF, a significant improvement over reactions in DMF which often required higher equivalents, elevated temperatures, or prolonged reaction times. rsc.orgrsc.org This optimized method also circumvents the need for microwave heating, which can lead to undesirable side reactions. rsc.orgresearchgate.net

The enhanced performance in 2-MeTHF is not limited to coupling onto a growing peptide chain but also extends to the critical initial loading of the glycoamino acid onto the resin. rsc.org For instance, loading onto a hydrazine (B178648) resin, which is used for preparing peptide thioesters for native chemical ligation, showed markedly improved and more consistent yields in 2-MeTHF compared to DMF. rsc.org

Table 1: Comparison of Coupling Conditions for a Glycosylated Serine Building Block This table illustrates the dramatic effect of solvent choice on coupling efficiency. The data is based on research optimizing the coupling of the related building block Fmoc-Thr(αAc3GalNAc)-OH to a resin-bound peptide, highlighting a principle applicable to sterically similar glycosylated amino acids.

| Condition | Solvent | Activating System | Time | Temperature | Yield (%) | Reference |

| 1 | DMF | HATU/DiPEA | 2 x 5 min | 75°C (Microwave) | 16 | researchgate.net |

| 2 | DMF | HATU/DiPEA | 2 x 30 min | 50°C | 26 | researchgate.net |

| 3 | DMF | PyOxim/DiPEA | 3 x 5 min | 75°C (Microwave) | 25 | researchgate.net |

| 4 | DMF | DIC/Oxyma | 17 h | Room Temp. | 63 | researchgate.net |

| 5 | 2-MeTHF | DIC/Oxyma | 5 min | Room Temp. | 92 | researchgate.net |

| 6 | 2-MeTHF | DIC/Oxyma | 10 min | Room Temp. | 100 | researchgate.net |

Synthesis of Complex O-Linked Glycopeptides and Glycoprotein (B1211001) Domains

The ability to efficiently incorporate Fmoc-Ser(GalNAc(Ac)-β-D)-OH and related building blocks is fundamental to the total chemical synthesis of complex O-linked glycopeptides and larger glycoprotein domains. rsc.org These molecules, such as mucins, are central to numerous biological processes, and access to homogeneous, well-defined structures is essential for functional studies. rsc.org

Assembly of Multi-O-GalNAcylated Peptides

The optimized coupling methodologies using 2-MeTHF have proven to be enabling for the assembly of peptides featuring multiple O-GalNAc glycosylation sites. The synthesis of mucin glycopeptides, which are characterized by densely glycosylated tandem repeat sequences, serves as a prime example. rsc.org Using the DIC/Oxyma activation system in 2-MeTHF, researchers have successfully synthesized peptides carrying as many as 10 GalNAc units with the crude products showing high purities of over 95%. rsc.orgresearchgate.net This building block-economic approach allows for the reliable and rapid construction of these challenging multi-glycosylated sequences, which was previously a significant bottleneck in the field. rsc.org The versatility of this strategy has also been demonstrated in the simultaneous, multiple-column synthesis of various triply glycosylated mucin peptides. nih.gov

Strategies for Long Glycopeptide Synthesis (e.g., Native Chemical Ligation)

While SPPS is highly effective for synthesizing peptides up to a certain length, the assembly of very long glycopeptides and entire glycoprotein domains often requires convergent strategies that combine chemically synthesized fragments. Native Chemical Ligation (NCL) is a powerful and widely used technique for achieving this. acs.org NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. acs.org

A highly effective modern approach combines the optimized SPPS of glycopeptide fragments with NCL. rsc.org This strategy involves synthesizing glycopeptide thioester precursors, which can be readily prepared on a hydrazine resin. rsc.org As noted previously, the loading of the initial glycoamino acid onto this resin is significantly improved by using 2-MeTHF as the solvent. rsc.org Once the glycopeptide thioester fragment is synthesized and cleaved from the resin, it can be ligated to another cysteine-containing glycopeptide fragment. rsc.org Researchers have developed a one-pot method that combines the native chemical ligation at a glycoamino acid junction with a subsequent desulfurization step (to convert the ligation-site cysteine to alanine, if desired), allowing for the rapid synthesis of large, complex structures. rsc.orgresearchgate.net This combined SPPS and NCL/desulfurization methodology has been successfully used to produce highly pure MUC5AC glycopeptides containing 20 α-O-linked GalNAc residues within a week. rsc.orgresearchgate.net

Research Applications of Glycopeptides Derived from Fmoc Ser Galnac Ac Beta D Oh

Creation of Glycopeptide Libraries for Glycan Recognition Studies

The synthesis of diverse glycopeptide libraries is a powerful strategy for studying glycan recognition, and Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is a key component in this process. duke.educreative-peptides.com These libraries consist of a multitude of glycopeptides with variations in the peptide sequence and the structure or placement of the glycan. By presenting a wide array of potential binding partners, these libraries can be screened to map the interactions between glycans and proteins, such as lectins and antibodies. creative-peptides.com

A notable technique in this area is the Glyco-SPOT synthesis, which facilitates the parallel production of diverse glycopeptide libraries on a microscale. duke.edu This method allows for the efficient use of valuable glycoamino acid building blocks to create microarrays. These glycopeptide microarrays can then be used to determine the specificity of glycan-recognizing antibodies and enzymes. nih.govduke.edu For example, screening these libraries helps identify which specific glycan structures, known as glyco-epitopes, are recognized by the immune system. creative-peptides.com This information is critical for designing glycopeptide-based vaccines and immunotherapies, particularly in cancer research where tumor cells often display altered glycosylation patterns. creative-peptides.com

| Application of Glycopeptide Library | Research Focus | Key Outcome |

| Microarray Screening | Antibody Specificity | Identification of specific glyco-epitopes recognized by antibodies. duke.educreative-peptides.com |

| Enzyme Specificity Analysis | Glycosyltransferase Activity | Determining the substrate specificity of enzymes that modify glycans. duke.edu |

| Drug Discovery | Glycan-Protein Interactions | Mapping interactions to identify potential therapeutic targets. creative-peptides.com |

Investigation of Post-Translational Glycosylation Functions

Post-translational modifications dramatically increase the functional diversity of the proteome, and O-GalNAc glycosylation is one of the most common and complex types. nih.govresearchgate.net It is initiated by the attachment of a single N-acetylgalactosamine (GalNAc) to the hydroxyl group of a serine or threonine residue, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.govresearchgate.net Synthetic glycopeptides derived from Fmoc-Ser(GalNAc(Ac)-beta-D)-OH are instrumental in dissecting the functional consequences of this modification.

O-GalNAc glycosylation plays a fundamental role in nearly every aspect of biology, including cell-to-cell communication, immune response, and signal transduction. nih.gov The addition of O-glycans can significantly alter a protein's conformation and stability. nih.govportlandpress.com In densely glycosylated proteins like mucins, the glycans contribute to hydration and provide protection from protease degradation. nih.govnih.gov Even single O-GalNAc glycans on non-mucin proteins can have profound effects, such as regulating the cleavage of proproteins and influencing protein folding. portlandpress.comnih.gov

Changes in O-GalNAc glycosylation are associated with numerous diseases, including cancer and diabetes. wikipedia.org For instance, the simplest O-glycan structure, a single GalNAc on a serine or threonine (the Tn antigen), is uncommon in normal tissues but is frequently found on mucins produced by tumor cells. nih.govnih.gov The ability to synthesize specific glycopeptides allows researchers to create homogenous samples to study how these cancer-associated structures impact protein function and cellular behavior.

Glycosylation is a key modulator of molecular interactions. The presence of a glycan on a protein's surface can either induce or inhibit interactions with other proteins. nih.gov O-GlcNAc modifications, a related type of O-glycosylation, have been shown to control the formation of multiprotein complexes involved in transcriptional signaling. nih.govduke.edu Similarly, O-GalNAc glycans can mediate protein-protein interactions by creating new binding surfaces or by masking existing ones. nih.gov

Furthermore, the carbohydrate portions of glycoproteins are often directly involved in recognition events. In host-pathogen interactions, the glycans on host cell surface proteins can serve as attachment points for bacteria and viruses. mdpi.com Mucin O-glycans, for example, can trap bacteria, preventing infection. nih.gov Glycopeptides synthesized using Fmoc-Ser(GalNAc(Ac)-beta-D)-OH allow for detailed studies of these interactions, helping to elucidate the molecular basis of pathogen adherence and invasion and informing the development of new anti-infective strategies. mdpi.com

Glycopeptide-Based Probes for Enzymatic Studies

Synthetic glycopeptides serve as precision tools for studying the enzymes involved in glycosylation and protein degradation. By providing well-defined substrates, they enable researchers to perform quantitative kinetic analyses and to probe the specificities of various enzymes.

Glycosyltransferases are enzymes that catalyze the attachment of sugars to other molecules. mdpi.com The family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that initiates mucin-type O-glycosylation is particularly complex, with 20 known isoforms in humans. researchgate.net These isoforms have distinct but often overlapping substrate specificities, making it challenging to understand their individual roles.

To address this, researchers use libraries of synthetic glycopeptides as substrates in in-vitro assays. duke.edunih.govresearchgate.net By systematically varying the peptide sequence surrounding the glycosylation site, it is possible to determine the preferred substrates for each ppGalNAc-T isoform. researchgate.net Techniques such as HPLC and mass spectrometry are used to quantify the formation of the glycosylated product, allowing for the determination of kinetic parameters like kcat and KM. nih.govacs.org This knowledge is crucial for understanding how glycosylation patterns are established within the cell and how they are altered in disease states.

| Enzyme Family | Method of Analysis | Purpose |

| Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) | In-vitro glycosylation assays with synthetic glycopeptide libraries. researchgate.net | To determine the peptide and glycopeptide substrate specificity of different isoforms. researchgate.net |

| N-Glycosyltransferases (NGTs) | HPLC-based in-vitro assay with fluorescently labeled peptides. nih.gov | To quantify glycopeptide formation and determine sugar and peptide substrate specificities. nih.gov |

A primary function of glycosylation is to protect proteins from enzymatic degradation by proteases. researchgate.netnih.gov The bulky glycan can physically block access of the protease to its cleavage site on the peptide backbone. mdpi.com Numerous studies have demonstrated that glycopeptides are less susceptible to proteolytic degradation compared to their non-glycosylated counterparts. mdpi.comrsc.org

However, the effect of glycosylation on enzymatic degradation can be complex. While it often has an inhibitory effect, in some cases, it can promote degradation. bohrium.comnih.gov The outcome depends on the specific protease, the position of the glycan, and the structure of the glycan itself. mdpi.comrsc.org For example, one study found that while glycosylation generally inhibited degradation by most serine-like proteases, it promoted the degradation of a specific peptide in the presence of chymotrypsin. bohrium.comnih.gov Synthetic glycopeptides are essential for these studies, as they allow for a systematic investigation of how different glycans at specific sites influence a protein's stability and half-life. pnas.orgnih.govunina.it This has significant implications for the design of therapeutic proteins with enhanced stability. nih.gov

Mimicry of Tumor-Associated Carbohydrate Antigens (TACAs)

Alterations in glycosylation are a hallmark of cancer, leading to the expression of specific carbohydrate structures on the cell surface known as Tumor-Associated Carbohydrate Antigens (TACAs). These antigens are often shorter and simpler than those found on healthy cells. The incomplete glycosylation process in tumor cells exposes core carbohydrate structures that are otherwise masked in normal tissues. This differential expression makes TACAs attractive targets for cancer immunotherapy.

Fmoc-Ser(GalNAc(Ac)--D)-OH is a key precursor for the synthesis of glycopeptides that mimic these TACAs, enabling researchers to investigate their roles in cancer biology and to develop targeted therapies.

Synthetic Access to Tn Antigen and Core 1 (TF) Antigen Mimetics

The Tn antigen (GalNAc1-O-Ser/Thr) and the Thomsen-Friedenreich (TF) antigen, or Core 1 (Gal1-3GalNAc1-O-Ser/Thr), are two of the most common TACAs found in various carcinomas. universityofcalifornia.edu The availability of pure and well-defined synthetic versions of these antigens is crucial for research, as isolating them from natural sources in a homogeneous form is challenging. creative-peptides.com

Tn Antigen Synthesis:

Fmoc-Ser(GalNAc(Ac)--D)-OH is a commercially available and widely used building block for the solid-phase peptide synthesis (SPPS) of Tn antigen-containing glycopeptides. nih.gov The Fmoc protecting group on the amino terminus allows for the sequential addition of amino acids to build a peptide backbone, while the acetylated N-acetylgalactosamine (GalNAc) moiety represents the core Tn antigen structure. Various synthetic strategies have been developed to achieve the stereoselective synthesis of the Tn antigen, often employing glycosyl donors with a non-participating group at the C2 position to favor the formation of the desired -glycosidic linkage. nih.gov

| Synthetic Approach | Key Features | Reference |

| Palladium-Catalyzed Coupling | Utilizes a glycosyl donor and an Fmoc-functionalized serine acceptor. | nih.gov |

| Nickel Catalysis | Employs C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors for highly -selective coupling. | creative-peptides.com |

| Azido (B1232118) Donors | C(2)-azido donors are commonly used to generate the Tn antigen. | creative-peptides.com |

Core 1 (TF) Antigen Synthesis:

The synthesis of the TF antigen often proceeds from a Tn antigen precursor. A chemoenzymatic approach is a powerful strategy for constructing the Core 1 structure. nih.govresearchgate.net This method combines the precision of chemical synthesis for the core glycopeptide with the high specificity of enzymatic reactions for subsequent glycosylation steps.

The process typically involves:

Chemical Synthesis of the Tn Antigen Glycopeptide: A glycopeptide containing the Tn antigen is synthesized using Fmoc-Ser(GalNAc(Ac)--D)-OH via SPPS.

Enzymatic Galactosylation: The synthesized Tn-glycopeptide then serves as a substrate for a specific galactosyltransferase, such as Core 1 1,3-galactosyltransferase (T-synthase). This enzyme transfers a galactose residue from a donor substrate (e.g., UDP-galactose) to the 3-hydroxyl group of the GalNAc residue of the Tn antigen, forming the Core 1 structure. nih.govresearchgate.net

This chemoenzymatic strategy allows for the efficient and stereoselective synthesis of TF antigen mimetics. nih.govtandfonline.com

Development of Glycopeptide Antigens for Immunological Research

Glycopeptides derived from Fmoc-Ser(GalNAc(Ac)--D)-OH are invaluable tools for developing synthetic cancer vaccines and for studying the immune response to TACAs. nih.gov These synthetic antigens can be designed to elicit a robust and specific immune response against cancer cells.

Mucin-Derived Glycopeptides:

A significant focus of this research has been on mucin glycoproteins, such as MUC1, which are overexpressed and aberrantly glycosylated in many cancers. creative-peptides.comoup.com Synthetic glycopeptides mimicking fragments of the MUC1 tandem repeat, glycosylated with the Tn antigen, have been extensively studied as potential cancer vaccine candidates. nih.govmdpi.com

Immunological Evaluation of Synthetic Glycopeptide Antigens:

The immunogenicity of synthetic glycopeptide antigens is often evaluated in animal models. These studies assess the ability of the synthetic antigen to induce an antibody response that can recognize and target cancer cells.

| Glycopeptide Antigen | Carrier/Adjuvant | Key Immunological Finding | Reference |

| Dimeric and Trimeric Tn Antigen | Ovine Serum Albumin (OSA) | Induced stronger IgM and measurable IgG responses compared to monomeric Tn antigen. | nih.gov |

| MUC1-Tn Glycopeptide | Keyhole Limpet Hemocyanin (KLH) | Elicited high titers of antibodies that could recognize and kill tumor cells. | oup.com |

| MAG-Tn3 Vaccine | AS15 Adjuvant | Induced high levels of Tn-specific antibodies in breast cancer patients that recognized and killed Tn-expressing tumor cells via complement-dependent cytotoxicity. | nih.gov |

| MUC1-STn Glycopeptide Conjugates | Keyhole Limpet Hemocyanin (KLH) | Modified STn derivatives elicited higher antibody titers that cross-reacted with the native STn-MUC1 antigen and reacted with STn-MUC1 positive tumor cells. | nih.gov |

These studies demonstrate that synthetic glycopeptides containing the Tn antigen can overcome the low immunogenicity of TACAs and induce a potent and specific anti-tumor immune response. The elicited antibodies have been shown to recognize native cancer cells, highlighting the potential of these synthetic antigens in the development of effective cancer immunotherapies. nih.govoup.com Some of these synthetic Tn and STn-glycopeptides are currently under evaluation in clinical trials as cancer vaccines. creative-peptides.com

Computational and Theoretical Studies on Fmoc Ser Galnac Ac Beta D Oh and Derived Glycopeptides

Conformational Landscape Analysis of the Glycosidic Linkage and Peptide Backbone

The conformation of the glycosidic bond between GalNAc and serine is typically described by the torsion angles Φ (phi) and Ψ (psi). The analysis of these angles reveals the preferred spatial arrangement of the sugar relative to the peptide backbone. Studies on related β-linked disaccharides have identified specific conformational preferences that can be extrapolated to understand the Ser-GalNAc linkage. nih.gov

| Torsion Angle | Description | Typical Value Range (°) | Method of Determination |

|---|---|---|---|

| Φ (phi) | O5'-C1'-O1-Cβ(Ser) | 35 to 45 | NMR Spectroscopy & Karplus-type Relationships nih.gov |

| Ψ (psi) | C1'-O1-Cβ(Ser)-Cα(Ser) | -20 to -40 | NMR Spectroscopy & Karplus-type Relationships nih.gov |

Hydrogen bonds, both intramolecular (within the glycopeptide) and intermolecular (with solvent molecules), play a critical role in defining the conformational landscape. Early models suggested that intramolecular hydrogen bonds between the sugar and the peptide were the primary drivers of a defined conformation. However, more recent studies combining NMR spectroscopy, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations suggest a more complex scenario. nih.gov

Research on the α-O-GalNAc-l-Ser motif has revealed that direct intramolecular hydrogen bonds between the sugar and peptide are often weak and not the sole determinants of conformation. nih.gov Instead, water molecules can form stable bridges between the carbohydrate and peptide moieties, creating "water pockets" that are essential for maintaining the observed structure. nih.gov These solvent interactions, along with weaker intramolecular forces, collectively stabilize the glycopeptide's conformation. DFT calculations have further shown that the entire first hydration shell is crucial for preserving the conformational integrity of the glycopeptide. nih.gov Nevertheless, the potential for intramolecular hydrogen bonds remains an important factor influencing the orientation of the glycan relative to the peptide. nih.gov

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| GalNAc N-acetyl NH | Ser Backbone C=O | Intramolecular | Constrains the orientation of the glycan relative to the peptide backbone. nih.gov |

| Ser Backbone NH | GalNAc Glycosidic Oxygen | Intramolecular | Contributes to local ordering and influences peptide secondary structure. nih.gov |

| GalNAc OH groups | Water | Intermolecular (Solvent) | Forms part of the essential first hydration shell. nih.gov |

| Peptide Backbone NH/C=O | Water | Intermolecular (Solvent) | Mediates sugar-peptide interaction via water bridges. nih.gov |

Glycosylation can profoundly alter the secondary structure of the peptide backbone. It can act as a "conformational switch" by inducing ordered structures, such as β-turns, in otherwise flexible or disordered peptide regions. researchgate.net This ordering effect is critical for protein folding and function.

A notable example is the influence of O-linked GalNAc on the coil-to-beta structural transition, a process implicated in the formation of amyloid fibrils. nih.gov Studies on prion-derived peptides have shown that the site of glycosylation is critical. An O-linked α-GalNAc at one serine residue (Ser-135) was found to suppress the formation of amyloid fibrils, whereas the same sugar at a nearby serine (Ser-132) promoted it. nih.gov This demonstrates that glycosylation can be a key modulator of pathogenic protein aggregation, either by stabilizing a non-aggregating conformation or by promoting a β-sheet-rich structure. This effect is also highly specific to the type of sugar, as replacing α-GalNAc with β-GlcNAc did not produce the same outcome. nih.gov Furthermore, computational studies have shown that glycosylation of serine residues can introduce a bias towards the formation of more extended secondary structures. researchgate.net

Molecular Dynamics Simulations of Glycosylated Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational studies on glycopeptides, allowing researchers to model the dynamic behavior of these molecules in a simulated physiological environment. springernature.com These simulations can track the movements of every atom over time, providing a detailed picture of conformational dynamics, solvent interactions, and the energetic basis for observed structural preferences. acs.orgnih.govnih.gov

By using explicit solvent models, MD simulations can accurately capture the crucial role of water in mediating the conformation of glycopeptides, as highlighted by studies on the GalNAc-Ser motif. nih.gov Simulations can be used to:

Explore Conformational Space: Identify the most stable conformations of the glycosidic linkage and the peptide backbone.

Characterize Flexibility: Quantify the range of motion in different parts of the molecule, revealing how glycosylation might stiffen or alter the flexibility of the peptide chain. researchgate.net

Analyze Interactions: Detail the network of hydrogen bonds and other non-covalent interactions that stabilize the glycopeptide structure, including electrostatic and van der Waals interactions. osti.gov

Simulate Binding Events: Techniques like steered MD and umbrella sampling can be used to model the binding of glycopeptides to other molecules, providing insights into the thermodynamics and kinetics of these interactions. nih.govnih.gov

These computational approaches are most powerful when used synergistically with experimental methods like NMR, as the simulations can provide a dynamic, atomic-level interpretation of the experimental, time-averaged data. acs.orgnih.gov

Prediction of Glycosylation Effects on Protein Folding and Stability

A central question in glycobiology is how the attachment of sugars affects the folding, stability, and function of proteins. Computational models have become invaluable for predicting these effects. acs.orgnih.gov A significant finding from in silico studies is that glycosylation often enhances the thermodynamic stability of a protein not by stabilizing the folded (native) state, but by destabilizing the unfolded state. pnas.orgsemanticscholar.org

The stabilizing effect of glycosylation is dependent on several factors that can be explored computationally:

Site of Glycosylation: Attaching glycans to flexible regions of a protein generally has a greater stabilizing effect than attaching them to already restricted residues. acs.orgfao.org

Number of Glycans: Thermal stabilization tends to increase with the number of attached glycan chains. pnas.org

Glycan Properties: The hydrophobicity of the glycan can influence its effect. Simulations have shown that glycans with suitable hydrophobicity can facilitate both the initial hydrophobic collapse and subsequent structural rearrangement during folding. acs.orgfao.org

| Thermodynamic Parameter | Effect on Unfolded State | Effect on Folded State | Overall Impact on Stability (ΔG = G_folded - G_unfolded) |

|---|---|---|---|

| Enthalpy (H) | Increased (Destabilization) pnas.orgsemanticscholar.org | Minimal Change | Increased Stability (more negative ΔG) |

| Entropy (S) | Decreased (Destabilization) fao.org | Minimal Change |

Future Directions and Emerging Research Avenues Utilizing Fmoc Ser Galnac Ac Beta D Oh

Development of More Efficient and Stereoselective Synthetic Pathways for Glycoamino Acids

The chemical synthesis of glycoamino acids, such as Fmoc-Ser(GalNAc(Ac)-beta-D)-OH, is a cornerstone of glycopeptide research. However, these syntheses are often complex, costly, and challenging, particularly concerning the stereoselective formation of the glycosidic bond. nih.govtandfonline.com Future research is intensely focused on developing more efficient, scalable, and stereoselective synthetic routes.

A significant challenge in carbohydrate chemistry is the selective formation of the desired anomer (α or β configuration at the anomeric carbon). nih.gov For O-glycans, achieving high stereoselectivity, especially for the 1,2-cis glycosides, remains a hurdle. researchgate.net Researchers are exploring novel glycosylation methods, catalysts, and protecting group strategies to overcome these obstacles. researchgate.netfrontiersin.org Recent advancements include additive-modulated trichloroacetimidate (B1259523) glycosylation, which has shown high stereoselectivity for a broad range of sugar donors and amino acid acceptors. researchgate.net The development of bimodal donors that can yield either the α- or β-anomer by simply changing the reaction conditions represents a significant step towards more divergent and flexible synthetic strategies. nih.gov

The high cost of Fmoc-protected glycoamino acids, often over 100 times more expensive than their non-glycosylated counterparts, limits their use in large-scale glycopeptide synthesis. nih.govnih.gov Therefore, developing economical synthetic pathways is a high priority. nih.govrsc.org New, user-friendly approaches starting from readily available peracetylated sugars have been reported to reduce costs significantly, making these crucial building blocks more accessible for widespread research. nih.govnih.govrsc.org The goal is to create synthetic routes that are not only high-yielding and stereoselective but also operationally simple and cost-effective, thus accelerating progress in glycoproteomics. tandfonline.com

| Synthetic Challenge | Emerging Solution | Key Benefit |

| Stereoselectivity (1,2-cis) | Additive-modulated glycosylation, bimodal donors nih.govresearchgate.net | Precise control over anomer formation |

| High Cost | Simplified routes from peracetylated sugars nih.govnih.gov | Increased accessibility for research |

| Reaction Efficiency | High-shear mixing for solid-phase synthesis researchgate.net | Reduced reaction times and reagent excess |

| Protecting Group Strategy | Development of novel protecting groups tandfonline.com | Improved yields and purity |

Expansion of Glycopeptide Libraries for High-Throughput Biological Screening

Glycopeptide libraries are powerful tools for systematically studying the structure-activity relationships of glycans in biological recognition events. nih.gov However, the creation of large, diverse glycopeptide libraries has been hindered by the technical challenges and high cost of synthesis. nih.gov Future efforts are directed at expanding these libraries to facilitate high-throughput screening (HTS) for various applications, including drug discovery and biomarker identification. thermofisher.com

Innovations in solid-phase peptide synthesis (SPPS) are making the generation of glycopeptide libraries more feasible. researchgate.netresearchgate.net Methods like Glyco-SPOT synthesis enable the parallel production of numerous diverse glycopeptides on a microgram scale, which is sufficient for microarray-based analyses. nih.govduke.edubidmc.org These microarrays can be used to screen for interactions with glycan-binding proteins (GBPs), antibodies, and enzymes in a high-throughput manner. nih.govduke.edu For instance, glycopeptide microarrays have been used to detect autoantibodies in cancer patients, demonstrating their potential as diagnostic tools. nih.gov

The expansion of these libraries will allow for a more comprehensive exploration of the "glyco-code," helping to decipher the specificity of interactions that govern cellular processes. By presenting glycans in their more natural peptide context, these libraries provide more physiologically relevant insights than studies using free glycans. nih.govduke.edu High-throughput screening of these libraries can accelerate the identification of lead compounds for therapeutic development and reveal novel biomarkers for various diseases. ku.edu

Integration with Advanced Analytical Techniques for Comprehensive Glycopeptide Characterization

The structural complexity and heterogeneity of glycoproteins present significant analytical challenges. nih.govtandfonline.com The integration of advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for the detailed characterization of synthetic glycopeptides and their biological interactions.

Mass spectrometry, with its high sensitivity and speed, is a cornerstone of glycoproteomics. creative-proteomics.comrsc.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. spectroscopyonline.com Tandem MS (MS/MS) methods, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD), provide detailed structural information about both the peptide sequence and the attached glycan. nih.govcreative-proteomics.comnih.gov CID tends to cleave the more labile glycosidic bonds, revealing the glycan structure, while ETD primarily cleaves the peptide backbone, allowing for site-specific identification of glycosylation. nih.govnih.gov Novel workflows that combine multiple fragmentation methods (e.g., HCD-pd-CID/ETD) in a single run are enhancing the depth and accuracy of glycopeptide characterization. thermofisher.com

NMR spectroscopy provides unparalleled detail regarding the three-dimensional structure and conformation of glycopeptides in solution. pharmtech.comacs.org Two-dimensional NMR techniques can be used to determine the stereochemistry of glycosidic linkages and the conformation of the glycan and peptide backbone. pharmtech.comnih.gov While MS is excellent for identifying what is present, NMR can reveal how it is arranged in space. pharmtech.com Computer programs like CASPER are also being developed to aid in the prediction of NMR chemical shifts for glycopeptides, facilitating faster and more accurate spectral assignment. diva-portal.orgresearchgate.net The combined application of MS and NMR provides a comprehensive structural picture that is essential for understanding glycopeptide function. pharmtech.com

| Technique | Information Provided | Key Advantage |

| Mass Spectrometry (MS) | ||

| CID | Glycan structure and composition nih.gov | Good for glycan fragmentation |

| ETD / HCD | Peptide sequence and glycosylation site nih.govthermofisher.com | Preserves glycan structure while fragmenting peptide |

| Hybrid Methods (e.g., HCD-pd-CID/ETD) | Comprehensive glycopeptide structure in one run thermofisher.com | Maximizes information from a single analysis |

| NMR Spectroscopy | ||

| 2D NMR (e.g., COSY, HSQC) | Linkage stereochemistry, 3D conformation pharmtech.comacs.org | Detailed atomic-level structural information |

Contribution to Understanding the Biological Roles of Specific O-Glycan Structures in Health and Disease

Fmoc-Ser(GalNAc(Ac)-beta-D)-OH is a precursor to the Tn antigen (GalNAcα1-O-Ser/Thr), a simple mucin-type O-glycan that is a well-known tumor-associated carbohydrate antigen (TACA). nih.govfrontiersin.orgsussex-research.com In healthy tissues, the Tn antigen is typically extended to form more complex O-glycans. nih.gov However, in over 80% of human carcinomas, incomplete glycosylation leads to the accumulation of Tn and its sialylated form, sialyl-Tn (STn), on the cell surface. nih.govportlandpress.comaacrjournals.org The ability to synthesize glycopeptides containing the Tn antigen is vital for investigating its role in pathology. sussex-research.com

The expression of the Tn antigen on cancer cells is linked to metastasis and a poor prognosis. aacrjournals.orgoup.com It is believed to contribute to tumor progression by modulating the immune system. frontiersin.orgoup.com For example, the macrophage galactose-type lectin (MGL), expressed on dendritic cells and macrophages, specifically recognizes the Tn antigen. oup.comoup.com This interaction can lead to immune suppression within the tumor microenvironment, allowing cancer cells to evade destruction by the immune system. frontiersin.orgoup.com Synthetic glycopeptides containing the Tn antigen are indispensable tools for studying these interactions, developing cancer vaccines, and generating specific antibodies for diagnostic and therapeutic purposes. sussex-research.com

Beyond cancer, aberrant O-glycosylation is implicated in a range of diseases. portlandpress.comnih.gov For example, Tn syndrome is a rare autoimmune disorder where blood cells express the Tn antigen, leading to hemolytic anemia and other complications. nih.gov By providing access to well-defined glycopeptides, building blocks like Fmoc-Ser(GalNAc(Ac)-beta-D)-OH enable researchers to probe the fundamental biological functions of O-glycans in cell adhesion, signaling, and immune regulation, ultimately shedding light on their roles in both maintaining health and driving disease. portlandpress.comresearchgate.netcreative-proteomics.com

Q & A

Q. What are the critical parameters for synthesizing glycopeptides using Fmoc-Ser(GalNAc(Ac)-β-D)-OH in SPPS?

Methodological Answer:

- Coupling conditions : Use DIC/Oxyma or HATU/DIEA as coupling agents to minimize racemization. Glycosylated serine derivatives exhibit slower coupling kinetics compared to non-glycosylated analogs (relative reaction rate: 0.84 ± 0.03 vs. 1.00 for Fmoc-Ser(Trt)-OH) .

- Deprotection : Piperidine (20% in DMF) effectively removes the Fmoc group without cleaving the O-acetyl protections on GalNAc. Post-synthesis, deprotect O-acetyl groups using 15% hydrazine in methanol before final TFA cleavage .

- Resin compatibility : Wang or Rink amide resins are preferred for C-terminal amide or acid generation, respectively .

Q. How should researchers handle and store Fmoc-Ser(GalNAc(Ac)-β-D)-OH to prevent degradation?

Methodological Answer:

- Storage : Store at –20°C in anhydrous DMSO or dry powder form. Avoid freeze-thaw cycles, as repeated crystallization may reduce solubility .

- Stability : Stable under acidic conditions (e.g., TFA cleavage) but degrades in alkaline environments (pH > 8). Monitor for acetyl group migration via HPLC-MS post-synthesis .

Advanced Research Questions

Q. How does the β-D configuration of GalNAc influence stereochemical integrity during SPPS?

Data-Driven Analysis:

- Oxazolone intermediates : Low-energy conformers of β-D-GalNAc derivatives (e.g., dihedral angle Hα−Cα−Cβ−Oβ = 60°) favor reduced epimerization compared to α-anomers. Computational models (Macromodel 2011) support this .

- Empirical validation : Relative reaction rates for Fmoc-Ser(GalNAc(Ac)-β-D)-OH (0.84 ± 0.03) indicate slower coupling but higher stereochemical fidelity than α-D analogs (0.64 ± 0.02) .

Q. What strategies mitigate side reactions when incorporating Fmoc-Ser(GalNAc(Ac)-β-D)-OH into hydrophobic peptide sequences?

Experimental Design:

- Solvent optimization : Use DMF/DMSO (4:1 v/v) to enhance solubility of glycosylated residues. Ultrasonication (37°C, 10 min) improves dissolution of solid reagents .

- Side-chain compatibility : Avoid strong acids (e.g., TFA > 95%) during cleavage, which may hydrolyze acetyl groups. Instead, use TFA/H2O/TIPS (95:2.5:2.5) with 1–2 hr reaction time .

Q. How can researchers validate the site-specific incorporation of O-GalNAc in synthetic glycopeptides?

Analytical Workflow:

Q. What are the applications of Fmoc-Ser(GalNAc(Ac)-β-D)-OH in studying mucin-type O-glycosylation?

Research Applications:

Q. How do conflicting data on glycosylation efficiency arise, and how should they be resolved?

Contradiction Analysis:

- Case study : Discrepancies in coupling efficiency (e.g., 0.84 ± 0.03 vs. 1.19 ± 0.03 for β-D-GlcNAc analogs) may stem from steric effects of acetyl groups. Validate via kinetic monitoring using real-time FTIR .

- Troubleshooting : Inconsistent MALDI-TOF results may arise from partial de-O-acetylation. Pre-purify peptides via RP-HPLC before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.